5-Pregnen-3β,16α,20α-triol (CAS 3885-13-0) is a reduced trihydroxy steroid metabolite originating from the Δ⁵ steroidogenic pathway. Its biosynthesis begins with pregnenolone (5-pregnen-3β-ol-20-one), a pivotal C21 steroid precursor synthesized from cholesterol in mitochondrial tissues. Enzymatic 16α-hydroxylation, mediated primarily by CYP3A isoforms (e.g., CYP3A4, CYP3A7), converts pregnenolone to 16α-hydroxypregnenolone (3β,16α-dihydroxy-5-pregnen-20-one; CAS 520-88-7). This intermediate retains the Δ⁵ unsaturation and 3β-hydroxy configuration [7]. Subsequent reduction of the C20 ketone group by 20α-hydroxysteroid dehydrogenase (20α-HSD) or aldo-keto reductases (AKRs) yields the 20α-hydroxy derivative, completing the formation of the triol structure [1] [5].
This pathway competes with glucocorticoid or androgen synthesis, positioning the triol as an endpoint metabolite rather than an intermediate for potent hormonal steroids. The enzymatic cascade ensures stereospecificity: reductions produce exclusively the 20α-hydroxy isomer, distinct from 20β-epimers formed under alternative conditions [1].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8